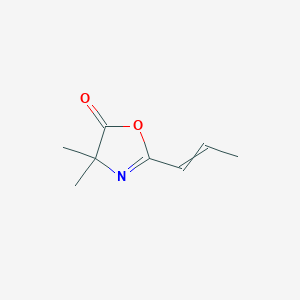
CMP-deaminoneuraminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CMP-deaminoneuraminic acid, also known as CMP-KDN, is a nucleotide sugar derived from deaminoneuraminic acid (KDN). Deaminoneuraminic acid is a member of the sialic acid family, which are nine-carbon acidic sugars. This compound plays a crucial role in the biosynthesis of glycoconjugates, where it acts as a donor of deaminoneuraminic acid residues in glycosylation processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CMP-deaminoneuraminic acid involves the activation of deaminoneuraminic acid with cytidine triphosphate (CTP) to form this compound. This reaction is catalyzed by the enzyme CMP-sialic acid synthetase. The reaction conditions typically include a buffered solution at a neutral pH and a temperature range of 25-37°C .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered bacteria that express the necessary enzymes for the biosynthesis of deaminoneuraminic acid and its subsequent activation to this compound. The fermentation process is followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: CMP-deaminoneuraminic acid undergoes various chemical reactions, including:
Glycosylation: It acts as a donor of deaminoneuraminic acid residues in glycosylation reactions.
Hydrolysis: It can be hydrolyzed to release deaminoneuraminic acid and CMP.
Common Reagents and Conditions:
Glycosylation Reactions: These reactions typically require glycosyltransferase enzymes and acceptor molecules such as glycoproteins or glycolipids.
Hydrolysis Reactions: Acidic or enzymatic conditions can be used to hydrolyze this compound.
Major Products:
Glycosylation: The major products are glycoconjugates containing deaminoneuraminic acid residues.
Hydrolysis: The major products are free deaminoneuraminic acid and CMP.
科学的研究の応用
CMP-deaminoneuraminic acid has several scientific research applications, including:
Chemistry: It is used in the study of glycosylation processes and the synthesis of glycoconjugates.
Biology: It is involved in cell-cell recognition, signaling, and immune responses.
Medicine: Elevated levels of deaminoneuraminic acid have been observed in certain cancer cells, making this compound a potential biomarker for cancer diagnosis and a target for therapeutic interventions.
Industry: It is used in the production of glycoproteins and glycolipids for various industrial applications
作用機序
CMP-deaminoneuraminic acid exerts its effects primarily through its role as a donor of deaminoneuraminic acid residues in glycosylation reactions. The molecular targets include glycoproteins and glycolipids, where the addition of deaminoneuraminic acid residues can influence the structure and function of these molecules. The pathways involved include the biosynthesis of glycoconjugates and the regulation of cell-cell interactions and signaling .
類似化合物との比較
CMP-N-acetylneuraminic acid (CMP-Neu5Ac): Another nucleotide sugar involved in glycosylation, but with an acetamido group at the C-5 position.
CMP-N-glycolylneuraminic acid (CMP-Neu5Gc): Similar to CMP-Neu5Ac but with a glycolyl group at the C-5 position.
Comparison:
Uniqueness: CMP-deaminoneuraminic acid is unique due to the absence of an acylamino group at the C-5 position, which is replaced by a hydroxyl group. .
This compound stands out for its distinct structural features and its significant role in glycosylation processes, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
137463-62-8 |
|---|---|
分子式 |
C5H5ClN2O3 |
分子量 |
0 |
同義語 |
CMP-deaminoneuraminic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



